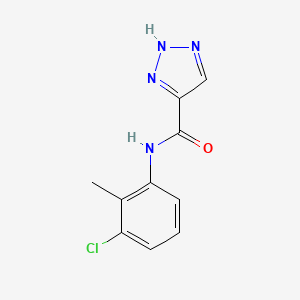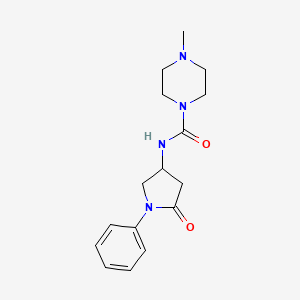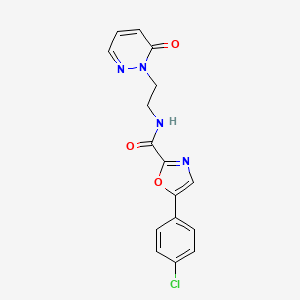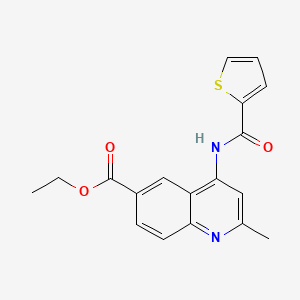![molecular formula C18H20N4O3S B2411286 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1798539-12-4](/img/structure/B2411286.png)
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Profile and Potential Applications:
Zaleplon and Related Compounds
Zaleplon, a compound with a structural motif somewhat similar to the query compound, acts as a sedative-hypnotic agent primarily for the treatment of insomnia. It operates through the modulation of the GABAA receptor, showcasing the therapeutic potential of compounds targeting central nervous system (CNS) disorders. The detailed pharmacological exploration of zaleplon provides a framework for investigating related compounds, including their potential for treating sleep disorders and their mechanism of action at the molecular level (Heydorn, 2000).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds highlights the importance of such compounds in medicinal and pharmaceutical industries. This research area focuses on the synthesis pathways, catalytic applications, and development of lead molecules, indicating the potential for compounds like "2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide" to serve as key precursors or intermediates in drug development (Parmar, Vala, & Patel, 2023).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
The review on organotin(IV) complexes discusses their anticarcinogenicity and toxicity, indicating the potential for structurally complex compounds to exhibit significant biological activities. This area of research could be relevant for exploring the biological effects and therapeutic potential of complex molecules, including the assessment of their anticancer properties and safety profile (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of compounds is crucial for their development as therapeutic agents. Reviews and studies on compounds such as ketamine offer insights into the importance of pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), which are essential for predicting the behavior of new compounds in the body. Such research could guide the study of "2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide" in a clinical context (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12(2)26(24,25)16-6-4-14(5-7-16)9-18(23)20-15-10-19-17-8-13(3)21-22(17)11-15/h4-8,10-12H,9H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMBTEFZYZADIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2411208.png)
![N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2411212.png)






![N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2411225.png)
![4-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B2411226.png)